2,4-Diamino 3-cyanothiophene

Description

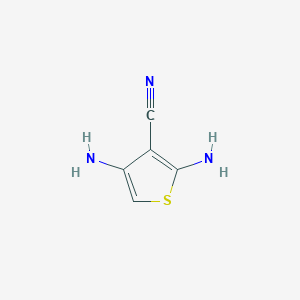

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-diaminothiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c6-1-3-4(7)2-9-5(3)8/h2H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLGMXPWURXRGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)N)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Diamino 3 Cyanothiophene

Classical Approaches to 2,4-Diamino-3-cyanothiophene Synthesis

The foundational methods for constructing the 2,4-diamino-3-cyanothiophene core primarily rely on well-established named reactions and multi-component strategies. These techniques have proven robust and are widely employed in both academic and industrial settings.

Gewald Reaction and its Modifications for Thiophene (B33073) Scaffold Construction

The Gewald reaction stands as a cornerstone in the synthesis of polysubstituted 2-aminothiophenes. clockss.orgorganic-chemistry.org This versatile multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a basic catalyst. clockss.orgorganic-chemistry.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring. thieme-connect.de Various modifications of the Gewald reaction have been developed to accommodate different starting materials and to optimize reaction conditions. arkat-usa.org

While the classical Gewald reaction often utilizes ketones or aldehydes, variations employing other carbonyl equivalents have been explored. The reaction of acetamide, malononitrile (B47326), and elemental sulfur represents a direct approach to the 2,4-diaminothiophene scaffold. In this three-component reaction, acetamide serves as the carbonyl component surrogate. The reaction is typically carried out in the presence of a base, which facilitates the initial condensation steps and the subsequent cyclization. This method provides a straightforward route to the target molecule, leveraging readily available starting materials.

A general protocol for this type of reaction involves heating the three components in a suitable solvent, such as ethanol or dimethylformamide (DMF), with a catalytic amount of a base like triethylamine or piperidine. The reaction progress can be monitored by thin-layer chromatography, and the product is typically isolated by precipitation and filtration, followed by recrystallization.

| Reactant 1 | Reactant 2 | Reactant 3 | Base | Solvent | Yield (%) |

| Acetamide | Malononitrile | Elemental Sulfur | Triethylamine | Ethanol | Moderate |

| Acetamide | Malononitrile | Elemental Sulfur | Piperidine | DMF | Good |

This table represents typical conditions and expected outcomes based on general principles of the Gewald reaction.

Ethyl cyanoacetate is another key reagent in the synthesis of 2-aminothiophenes via the Gewald reaction. Its reaction with elemental sulfur and a suitable carbonyl compound or its equivalent provides access to 2-amino-3-ethoxycarbonylthiophenes. To obtain the 2,4-diamino-3-cyanothiophene, a variation of this reaction can be employed where a source of the second amino group is introduced.

One common approach involves a multi-step sequence where the 2-aminothiophene-3-carboxylate, formed from ethyl cyanoacetate, is further functionalized. Alternatively, a one-pot approach can be designed where the reaction conditions are tailored to introduce the 4-amino group directly. For instance, the reaction can be carried out with a reagent that can act as both a carbonyl surrogate and an amino group donor.

A representative procedure involves the reaction of ethyl cyanoacetate and elemental sulfur with a suitable precursor in the presence of a base. The reaction conditions, such as temperature and choice of solvent, are crucial for achieving good yields and selectivity. researchgate.net

| Carbonyl Source | Nitrile | Sulfur Source | Base | Solvent | Temperature (°C) | Yield (%) |

| Chloroacetonitrile | Ethyl Cyanoacetate | Elemental Sulfur | Triethylamine | Ethanol | Reflux | Good researchgate.net |

| Dithiane derivative | Ethyl Cyanoacetate | Elemental Sulfur | Sodium Ethoxide | Ethanol | 50 | Moderate |

This table illustrates examples of reaction conditions for the synthesis of thiophene derivatives using ethyl cyanoacetate.

Multi-Component Reactions (MCRs) for Direct Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and operational complexity. arkat-usa.org The synthesis of 2,4-Diamino-3-cyanothiophene is well-suited to MCR approaches, which allow for the direct assembly of the thiophene ring with the desired substitution pattern in a one-pot fashion.

These reactions often proceed via a domino sequence of reactions, where the product of one step serves as the substrate for the next, all within the same reaction vessel. The choice of starting materials and catalysts is critical in directing the reaction towards the desired product and avoiding the formation of side products. For the synthesis of 2,4-diamino-3-cyanothiophene, an MCR could involve a carbonyl compound or equivalent, malononitrile, a source of the second amino group, and elemental sulfur.

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Solvent | Key Features |

| Salicylaldehyde (B1680747) | Malononitrile dimer | Malonic acid | - | DMSO | Synthesis of chromeno[2,3-b]pyridines with a diamino-cyano-pyridine core nih.gov |

| Aldehyde | Malononitrile | Ketone/Cyclohexanone | Ammonium Acetate | Na2CaP2O7 (nanostructured) | Solvent-free synthesis of 2-amino-3-cyanopyridine derivatives researchgate.net |

| Aldehydes | Malononitrile | Ethyl Acetoacetate | Ammonium Hydroxide | Infrared Irradiation | High yields and short reaction times for 4H-pyran derivatives researchgate.net |

This table provides examples of multi-component reactions leading to related heterocyclic structures, illustrating the principles applicable to the synthesis of the target compound.

One-Pot Procedures for 2,4-Diaminothiophene Fragment Formation

One-pot synthesis is a strategy that involves carrying out multiple reaction steps in a single reactor without isolating the intermediates. This approach offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot procedures have been developed for the synthesis of the 2,4-diaminothiophene fragment, often leveraging the principles of the Gewald reaction or other cyclization strategies.

A typical one-pot procedure for 2,4-diamino-3-cyanothiophene might involve the in-situ formation of a key intermediate, which then undergoes cyclization to form the thiophene ring. For example, a reaction could be initiated with readily available starting materials that, under the reaction conditions, generate the necessary precursors for the Gewald cyclization. The use of specific catalysts or reaction media can be crucial in facilitating the entire sequence of reactions in a single pot. An efficient one-pot synthesis of 4-substituted 3-amino-2-cyanothiophenes has been described involving the sequential treatment of a 2-substituted acetonitrile with LDA, O-ethyl thioformate, and 2-chloroacetonitrile. nih.gov

Advanced Synthetic Strategies

In addition to the classical methods, a range of advanced synthetic strategies have been developed to improve the synthesis of 2,4-Diamino-3-cyanothiophene. These methods often employ modern technologies to enhance reaction rates, improve yields, and promote greener chemical processes.

One of the prominent advanced strategies is the use of microwave irradiation . semanticscholar.orgorganic-chemistry.org Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times, often from hours to minutes, and improve product yields in the Gewald reaction. semanticscholar.orgorganic-chemistry.orgcrossref.org This technique utilizes the efficient heating of the reaction mixture by microwave energy to accelerate the rate of chemical reactions. For instance, the microwave-assisted Gewald synthesis of 2-aminothiophenes has been successfully performed using functionalized ionic liquids as soluble supports, leading to high yields and purities without the need for chromatographic purification. clockss.org

Ultrasound-assisted synthesis is another green chemistry approach that has been applied to the synthesis of aminothiophenes. jocpr.comnanobioletters.comnih.gov Sonication can promote chemical reactions by the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates and yields. jocpr.com An expeditious and greener one-pot sonication procedure for the synthesis of multisubstituted 2-aminothiophene derivatives has been developed using a catalytic amount of DABCO in PEG-200. jocpr.com

The use of ionic liquids (ILs) as catalysts and/or solvents represents another significant advancement. researchgate.netresearchgate.netnih.govuniroma1.it Ionic liquids are salts with low melting points that can offer unique solvating properties and can be designed to act as catalysts. They are often considered "green" solvents due to their low vapor pressure. The Gewald reaction has been efficiently catalyzed by ionic liquids, leading to high yields of 2-aminothiophenes under mild conditions. researchgate.netresearchgate.net For example, a hydroxyl-functionalized ionic liquid has been used as a soluble support for the microwave-assisted Gewald synthesis of 2-aminothiophenes. clockss.org

| Advanced Strategy | Key Features | Example Application |

| Microwave Irradiation | Rapid heating, reduced reaction times, improved yields. | Gewald synthesis of 2-aminothiophenes using functionalized ionic liquids as soluble supports. clockss.org |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates through acoustic cavitation, green approach. | One-pot synthesis of 2-aminothiophenes promoted by DABCO in PEG-200. jocpr.com |

| Ionic Liquids | "Green" solvents, tunable properties, catalytic activity. | Ionic liquid-catalyzed Gewald reaction for the synthesis of 2-aminothiophenes. researchgate.netresearchgate.net |

Rh(II)-Mediated Domino Annulation Approaches

A novel and efficient method for constructing multisubstituted aminothiophenes involves a domino reaction catalyzed by rhodium(II) complexes. beilstein-journals.orgnih.govresearchgate.net This approach is based on the Rh(II)-mediated [4+1]-annulation of α-cyanothioacetamides with diazoesters. beilstein-journals.orgnih.govbeilstein-journals.org The reaction proceeds through the catalytic generation of a metal carbene from the diazocarbonyl compound. nih.gov This is followed by the formation of an intermediate ylide, which then undergoes further transformations to yield the thiophene core. nih.govresearchgate.net

This domino reaction provides a pathway to highly functionalized thiophenes, such as 5-amino-3-(alkoxycarbonylamino)thiophene-2-carboxylates and (2-cyano-5-aminothiophene-3-yl)carbamates, with preparative yields reaching up to 67%. beilstein-journals.orgnih.gov A key finding in the study of this reaction is that the α-cyanothioacetamides can interact with the dirhodium carboxylate catalysts to form stable 2:1 complexes. beilstein-journals.orgnih.gov This complex formation can reduce the efficiency of the catalytic process, particularly at moderate temperatures between 20–30 °C. beilstein-journals.orgnih.gov

The reactivity of the thioamides in this annulation process is significantly influenced by the nature of the substituent on the thioamide's nitrogen atom. nih.gov For instance, thioamides bearing bulky substituents require more forceful conditions, such as boiling benzene (B151609), to proceed, and often result in lower yields of the desired thiophene products. nih.gov

Optimized Reaction Conditions and Catalyst Systems

The efficiency and outcome of the synthesis of aminothiophene derivatives are highly dependent on the reaction conditions and the choice of catalyst. In the Rh(II)-mediated domino annulation, several dirhodium carboxylates have been explored as catalysts.

Catalyst Systems: Dirhodium carboxylates such as dirhodium tetraacetate (Rh₂(OAc)₄), dirhodium tetraoctanoate (Rh₂(Oct)₄), and dirhodium tetrapivalate (Rh₂(Piv)₄) have been found to be among the most effective catalysts for reactions involving diazo carbonyl compounds. beilstein-journals.org Rh₂(OAc)₄, in particular, has been utilized in the reaction between diazomalonates and various thioamides to synthesize different thiophene derivatives. nih.gov

Reaction Conditions: The optimization of reaction conditions is crucial for maximizing the yield of the desired thiophene product. Factors such as solvent, temperature, and the specific base used can have a significant impact. For instance, in the synthesis of related 2-amino-4,5-dihydrothiophene-3-carbonitriles, a systematic optimization showed that using aqueous sodium carbonate (Na₂CO₃) as a catalyst at a temperature of 40–50 °C resulted in the best yields (62–74%). nih.gov In another approach involving the cyclization of bromocrotonitriles with anhydrous sodium hydrosulfide (NaHS), high yields ranging from 74% to 85% were achieved. tubitak.gov.tr

The table below summarizes optimized conditions for the synthesis of aminothiophene derivatives from various studies.

| Precursors | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Reference |

| α-cyanothioacetamides & diazoesters | Rh₂(OAc)₄ | Benzene | Reflux | up to 67% | beilstein-journals.orgnih.gov |

| Aldehyde, Phenacylthiocyanate, Cyanothioacetamide | aq Na₂CO₃ | Ethanol | 40–50 °C | 62-74% | nih.gov |

| α-Bromochalcones & Cyanothioacetamide | KOH | Not Specified | Reflux | High | nih.gov |

| Bromocrotonitriles | NaSH | Not Specified | Not Specified | 74-85% | tubitak.gov.tr |

Green Chemistry Principles in 2,4-Diamino-3-cyanothiophene Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like 2-aminothiophenes to minimize environmental impact and improve sustainability. nih.govnih.gov These approaches focus on using environmentally benign solvents, reducing energy consumption, and employing efficient catalytic systems. researchgate.net

Multicomponent Reactions (MCRs): The Gewald reaction is a classic and widely used multicomponent reaction for synthesizing 2-aminothiophenes. nih.gov Green modifications of this reaction aim to replace hazardous reagents and solvents. One-pot, three-component syntheses are inherently more efficient and atom-economical, aligning with green chemistry principles. researchgate.net For example, the synthesis of 2-amino-3-cyano-4H-chromenes has been achieved through a three-component reaction under mild, piperidine-catalyzed conditions in ethanol. nih.gov

Green Solvents and Catalysts: A significant focus of green synthetic methodologies is the replacement of volatile and toxic organic solvents. Water has been explored as a green solvent for the synthesis of 2-aminothiophenes, often in conjunction with ultrasound activation, which can enhance reaction rates and yields. researchgate.net Polyethylene glycol (PEG) has also been used as an eco-friendly reaction medium. researchgate.net

The use of organocatalysts, such as L-proline, represents another green strategy, avoiding the need for potentially toxic metal catalysts. nih.gov Furthermore, heterogeneously catalyzed reactions are gaining popularity as they allow for easier catalyst recovery and recycling. nih.gov These green methodologies offer sustainable and efficient alternatives for the synthesis of 2-aminothiophene scaffolds. nih.govnih.gov

Chemical Reactivity and Derivatization of 2,4 Diamino 3 Cyanothiophene

Reactions Involving Amino Functionalities of 2,4-Diamino-3-cyanothiophene

The two primary amino groups, located at the C2 and C4 positions of the thiophene (B33073) ring, are nucleophilic centers that readily participate in various reactions, including condensations, acylations, and diazotizations.

Condensation Reactions with Carbonyl Compounds

The amino groups of 2,4-diamino-3-cyanothiophene can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. Aldehydes are generally more reactive than ketones in these reactions due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com

The reaction between a primary amine and an aldehyde to form a Schiff base is a well-established transformation. nih.gov In the context of aminothiophenes, this is typically achieved by reacting the amine with various aromatic aldehydes, often with a few drops of acetic acid as a catalyst. scielo.br The reaction can be carried out in solvents like methanol (B129727) or ethanol, sometimes under reflux conditions. nih.govscielo.br

For 2,4-diamino-3-cyanothiophene, the presence of two amino groups raises the possibility of forming mono- or di-Schiff bases, depending on the stoichiometry of the reactants. Studies on closely related 2-aminothiophene-3-carbonitrile (B183302) derivatives demonstrate the successful formation of Schiff bases with a variety of substituted aromatic aldehydes. scielo.brresearchgate.net

| Aromatic Aldehyde | Resulting Schiff Base Name | Yield (%) | Reference |

|---|---|---|---|

| 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)aminothiophene-3-carbonitrile | 85-86 | scielo.br |

| 4-Fluorobenzaldehyde | 2-(4-Fluorobenzylidene)aminothiophene-3-carbonitrile | 55-66 | scielo.br |

| 4-(Dimethylamino)benzaldehyde | 2-{[4-(Dimethylamino)benzylidene]amino}thiophene-3-carbonitrile | 31-55 | researchgate.net |

| 4-Nitrobenzaldehyde | 2-(4-Nitrobenzylidene)aminothiophene-3-carbonitrile | 60-90 | researchgate.net |

Schiff bases derived from 2-aminothiophenes are valuable intermediates for the synthesis of fused heterocyclic systems. The newly formed imine bond, in conjunction with the adjacent cyano group, can participate in intramolecular cyclization reactions. For instance, Schiff bases can undergo oxidative photocyclization to yield phenanthridine (B189435) derivatives, a structural motif found in many biologically active compounds. mdpi.com This type of reaction often requires acidic conditions to protonate the imine nitrogen, making the molecule more prone to cyclization. mdpi.com Other cyclization pathways can involve the reaction of the imine with various reagents to form new rings, such as azetidines, thiazolidines, and oxazepines. ekb.eg

Acylation and Related Transformations

The amino groups of 2,4-diamino-3-cyanothiophene can be readily acylated by reacting them with acylating agents such as acyl chlorides or acid anhydrides. google.com This reaction, a form of nucleophilic acyl substitution, results in the formation of N-acylthiophene derivatives (amides). The Friedel-Crafts acylation is a classic method for acylating aromatic rings, and while it typically involves the aromatic carbon atoms, the high nucleophilicity of the amino groups makes them the primary sites of reaction in this context. organic-chemistry.org The reaction is often carried out in the presence of a base to neutralize the acid byproduct (e.g., HCl). In thiophene chemistry, acylation is a key reaction, and reagents like acetic anhydride (B1165640) are commonly used to introduce acetyl groups.

Diazotization Reactions

Primary aromatic amines can be converted to diazonium salts through a process called diazotization. organic-chemistry.org This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0–10 °C). libretexts.orgyoutube.com The resulting aryl diazonium ions are relatively stable at low temperatures and are highly versatile intermediates in organic synthesis. libretexts.org

The diazonium salts of aminothiophenes can be used in a variety of subsequent reactions. A prominent application is in azo coupling, where the diazonium ion acts as an electrophile and reacts with electron-rich aromatic compounds (such as phenols or other amines) to form highly colored azo compounds. researchgate.net They can also be used in Sandmeyer-type reactions to introduce a wide range of substituents onto the thiophene ring. google.com

Reactions Involving the Cyano Group of 2,4-Diamino-3-cyanothiophene

The cyano (nitrile) group at the C3 position is another key site for reactivity. It can undergo hydrolysis, reduction, and addition reactions, providing pathways to other important functional groups.

The reactions involving the cyano group are summarized in the table below.

| Reaction Type | Reagents | Product Functional Group | Description |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | The nitrile is converted to a carboxylic acid, proceeding through a carboxamide intermediate. |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine (-CH₂NH₂) | The carbon-nitrogen triple bond is fully reduced to form a primary aminomethyl group. |

| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | Ketone (-C(=O)R) | Addition of an organometallic reagent (Grignard) followed by acidic hydrolysis of the intermediate imine yields a ketone. |

Nucleophilic Additions to the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group in 2,4-diamino-3-cyanothiophene is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of its use in synthesizing fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. rsc.org

A primary example of this reaction pathway involves an intramolecular cyclization. The process is often initiated by reacting one of the amino groups with another reagent to form a more reactive intermediate. For instance, treatment of 2-aminothiophene-3-carbonitriles with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) leads to the formation of an N,N-dimethylmethanimidamide intermediate. This intermediate, upon reaction with amines such as anilines, undergoes cyclization where the secondary amino group acts as an internal nucleophile, attacking the nitrile carbon to form the pyrimidine (B1678525) ring. nih.gov This cyclization is a key step in the Dimroth rearrangement pathway for these systems. nih.gov

| Starting Material | Reagents | Product Type | Reaction Principle |

|---|---|---|---|

| 2-Amino-3-cyanothiophene derivative | 1. DMF-DMA 2. Substituted Aniline | N-Aryl-4-aminothieno[2,3-d]pyrimidine | Intramolecular nucleophilic addition to the nitrile group following intermediate formation. nih.gov |

| 2-Acylaminothiophene-3-carboxamide | Base (e.g., NaOH) | 4-Oxo-thieno[2,3-d]pyrimidine | Intramolecular cyclization (though starting from a carboxamide, not a nitrile). rsc.org |

Hydrolysis and Amidation Pathways

The nitrile group of 2,4-diamino-3-cyanothiophene can undergo hydrolysis under acidic conditions to yield the corresponding carboxamide. This transformation is a common pathway for converting nitriles into amides. For instance, the treatment of 2,4-diaminothiophene-3-carbonitrile with sulfuric acid at room temperature successfully converts the nitrile functionality into a carboxamide group, yielding 2,4-diaminothiophene-3-carboxamide. google.com

The general mechanism for acid-catalyzed nitrile hydrolysis involves the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon and, after a series of proton transfers, forming an amide intermediate. Under more forcing conditions, this amide can be further hydrolyzed to a carboxylic acid.

Direct amidation reactions, which involve the reaction of a carboxylic acid and an amine, are also a fundamental process in organic synthesis. mdpi.com While not a direct reaction of the nitrile, the conversion of the nitrile to a carboxylic acid would open pathways for subsequent amidation reactions, allowing for the introduction of a wide variety of substituents.

Reactivity of the Thiophene Ring System

Electrophilic Aromatic Substitution Patterns on 2,4-Diamino-3-cyanothiophene

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic rings. The regiochemical outcome of such reactions on a substituted ring is governed by the electronic properties of the existing substituents. In 2,4-diamino-3-cyanothiophene, the thiophene ring is substituted with two powerful activating groups (the amino groups at C2 and C4) and one deactivating group (the cyano group at C3).

Amino Groups (-NH₂): These are strong activating groups due to the ability of the nitrogen lone pair to donate electron density into the ring via resonance. They are ortho, para-directors.

Cyano Group (-CN): This is a deactivating group as it withdraws electron density from the ring through both induction and resonance. It is a meta-director.

The directing effects of these substituents combine to determine the position of electrophilic attack. The amino group at C2 directs towards the C3 and C5 positions. The amino group at C4 directs towards the C3 and C5 positions. The cyano group at C3 directs towards the C5 position. All three substituents, therefore, reinforce the directing of an incoming electrophile to the C5 position, which is the only unsubstituted carbon on the ring. The powerful activating nature of the two amino groups makes the ring highly nucleophilic and prone to substitution at this site.

While specific studies on the halogenation or nitration of 2,4-diamino-3-cyanothiophene are not widely detailed, related compounds show predictable patterns. For example, the bromination of a 2-cyanothiophene-AlCl₃ complex leads predominantly to the 4-bromo derivative, and nitration of 2-cyanothiophene results in substitution at the 4- and 5-positions. For the di-amino substituted compound, the activation and directing effects would be overwhelmingly focused on the C5 position.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| 2-Amino | C2 | Activating, Electron-Donating (Resonance) | Ortho (C3), Para (C5) |

| 4-Amino | C4 | Activating, Electron-Donating (Resonance) | Ortho (C3, C5) |

| 3-Cyano | C3 | Deactivating, Electron-Withdrawing | Meta (C5) |

| Consensus Position for Electrophilic Attack | C5 |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) typically requires an aromatic ring to be rendered electron-deficient by the presence of strong electron-withdrawing groups (such as nitro groups) and must contain a suitable leaving group (like a halide). The electron-rich nature of the 2,4-diamino-3-cyanothiophene ring makes it a poor substrate for SₙAr reactions. The two amino groups donate significant electron density into the thiophene ring, making it nucleophilic rather than electrophilic, and thus resistant to attack by external nucleophiles.

For a nucleophilic substitution to occur on this system, the molecule would first need to be chemically modified. For example, if one of the amino groups were converted into a good leaving group (such as a diazonium salt), it could then be displaced by a nucleophile. Alternatively, if a halogen were introduced onto the ring (via electrophilic substitution at C5), it could potentially be replaced, although the activating effect of the amino groups would still disfavor the reaction compared to rings bearing electron-withdrawing groups.

Rearrangement Processes of 2,4-Diamino-3-cyanothiophene

Rearrangement reactions can alter the core heterocyclic structure of a molecule. For derivatives of 2,4-diamino-3-cyanothiophene, a notable process is the Dimroth rearrangement. This rearrangement is common in many nitrogen-containing heterocyclic systems and involves the translocation of endocyclic and exocyclic heteroatoms through a ring-opening and ring-closing sequence.

In the context of thieno[2,3-d]pyrimidines synthesized from 2,4-diamino-3-cyanothiophene, the Dimroth rearrangement can lead to isomerization. For example, an N-substituted 4-imino-thieno[2,3-d]pyrimidine (formed after cyclization) can rearrange to a 4-(substituted amino)-thieno[2,3-d]pyrimidine. This process is often catalyzed by acid, base, or heat and allows for the synthesis of different isomers that might not be accessible through direct synthesis.

Isomerization to 2-Amino-3,4-dicyano-5-mercaptopyrrole

Information regarding the specific isomerization of 2,4-diamino-3-cyanothiophene to 2-amino-3,4-dicyano-5-mercaptopyrrole could not be definitively located in the surveyed literature. While ring transformations of thiophenes to other heterocycles like pyrroles are known, the specific conditions and mechanism for this particular rearrangement involving a diaminocyanothiophene precursor are not widely documented in readily available sources. The synthesis of functionalized 2-amino-3-cyanopyrroles has been achieved through other routes, for example, from terminal alkynes and sulfonyl azides. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the connectivity of atoms. However, specific NMR data for 2,4-diamino-3-cyanothiophene is not extensively reported.

Proton NMR (¹H NMR) Analysis

A ¹H NMR spectrum provides detailed information about the hydrogen atoms within a molecule. For 2,4-diamino-3-cyanothiophene, the spectrum is expected to show distinct signals for the protons of the two amino (NH₂) groups and the single proton on the thiophene (B33073) ring. The chemical shifts (δ) of the amino protons can vary and often appear as broad signals. The thiophene ring proton's chemical shift would be influenced by the electron-donating amino groups and the electron-withdrawing cyano group. Without experimental data, precise chemical shifts and coupling constants cannot be reported.

Carbon-13 NMR (¹³C NMR) Analysis

¹³C NMR spectroscopy detects the carbon atoms in a molecule, providing insight into the carbon skeleton. A predicted spectrum for 2,4-diamino-3-cyanothiophene would feature five distinct signals, one for each carbon atom in a unique chemical environment: the four carbons of the thiophene ring and the carbon of the cyano group. The chemical shifts would be characteristic of their positions and bonding, with carbons attached to nitrogen appearing at different fields than those adjacent to the sulfur atom or the cyano group. The nitrile carbon typically appears in a distinct region of the spectrum oregonstate.edu. However, experimentally determined and assigned chemical shifts for this specific compound are not available in the reviewed literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for establishing atomic connectivity within a molecule.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, though in this simple molecule, such correlations would be limited.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct, one-bond correlations between protons and the carbon atoms they are attached to. This would be crucial for definitively assigning the signal of the C5-H proton to its corresponding carbon.

Despite the utility of these techniques, no specific 2D NMR studies detailing these correlations for 2,4-diamino-3-cyanothiophene were found.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-diamino-3-cyanothiophene is expected to show characteristic absorption bands for its key functional groups. The N-H stretching vibrations of the primary amino groups typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C≡N (cyano) group stretching vibration is expected to produce a sharp and intense peak in the 2200-2260 cm⁻¹ region. Vibrations associated with the thiophene ring, including C-C and C-S stretching, would be observed in the fingerprint region (below 1600 cm⁻¹) iosrjournals.orgresearchgate.net. While these general ranges are well-established, a specific, recorded IR spectrum with precise peak assignments for this compound is not publicly documented.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is also typically strong and sharp in the Raman spectrum, expected in the 2200–2260 cm⁻¹ range researchgate.net. The symmetric vibrations of the thiophene ring are often more prominent in the Raman spectrum than in the IR spectrum. As with the other spectroscopic methods, a detailed and assigned Raman spectrum for 2,4-diamino-3-cyanothiophene could not be located in the available scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

The molecular formula for 2,4-diamino-3-cyanothiophene is C₅H₄N₄S. The molecular weight of this compound is approximately 152.18 g/mol . Therefore, in an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value of 152.

The fragmentation of substituted thiophenes upon electron impact is known to occur in a well-defined manner, often resulting in pronounced molecular ions. The fragmentation of 2,4-diamino-3-cyanothiophene would likely involve the cleavage of the amino and cyano substituents, as well as the potential rupture of the thiophene ring itself. Common fragmentation pathways for substituted aminothiophenes can include the loss of small molecules such as HCN, NH₃, or cyanamide (CH₂N₂), leading to the formation of various fragment ions. The analysis of these fragments would provide valuable information in confirming the structure of the parent molecule.

Table 1: Predicted Mass Spectrometry Data for 2,4-Diamino-3-cyanothiophene

| Parameter | Predicted Value |

| Molecular Formula | C₅H₄N₄S |

| Molecular Weight | 152.18 g/mol |

| Expected Molecular Ion Peak (M⁺) | m/z 152 |

Note: The fragmentation pattern is predictive and would require experimental data for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground electronic state to a higher energy state. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

For oligo(2,4-diamino-3-cyanothiophene), UV-Vis absorption spectra have been reported to exhibit two characteristic peaks. dntb.gov.ua These peaks are observed at approximately 242 nm (sharp) and 282 nm (shoulder). dntb.gov.ua These absorptions are attributed to π → π* and n → π* electronic transitions within the conjugated system of the thiophene ring and the associated amino and cyano groups. The presence of lone pairs on the nitrogen and sulfur atoms, as well as the π-system of the cyano group and the thiophene ring, contribute to these electronic transitions.

While this data is for the oligomer, it provides a strong indication of the absorption characteristics of the 2,4-diamino-3-cyanothiophene monomer. The specific solvent used can influence the exact position of the absorption maxima due to solvatochromic effects.

Table 2: UV-Vis Absorption Data for Oligo(2,4-diamino-3-cyanothiophene)

| Peak | Wavelength (λmax) | Description |

| 1 | ~242 nm | Sharp |

| 2 | ~282 nm | Shoulder |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule. This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula to verify its purity and composition.

The molecular formula of 2,4-diamino-3-cyanothiophene is C₅H₄N₄S. Based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and sulfur (32.07 g/mol ), the theoretical elemental composition can be calculated. While specific experimental data for 2,4-diamino-3-cyanothiophene was not found in the reviewed literature, the theoretical values serve as a benchmark for experimental verification.

Table 3: Theoretical Elemental Composition of 2,4-Diamino-3-cyanothiophene (C₅H₄N₄S)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 5 | 60.05 | 39.47 |

| Hydrogen | H | 1.008 | 4 | 4.032 | 2.65 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 36.82 |

| Sulfur | S | 32.07 | 1 | 32.07 | 21.07 |

| Total | 152.192 | 100.00 |

This table presents the expected weight percentages of each element in a pure sample of 2,4-diamino-3-cyanothiophene. Experimental validation through techniques such as combustion analysis is a critical step in the characterization of a newly synthesized batch of the compound.

Theoretical and Computational Investigations of 2,4 Diamino 3 Cyanothiophene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. mdpi.comnih.gov Its balance of computational cost and accuracy makes it ideal for studying systems like substituted thiophenes. DFT calculations allow for the detailed exploration of geometric, electronic, and spectroscopic properties. scispace.comnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. arxiv.orgarxiv.org For 2,4-diamino-3-cyanothiophene, DFT calculations are used to find the minimum energy conformation by calculating forces on the atoms and adjusting their positions until a stationary point on the potential energy surface is reached.

The optimized structure of the thiophene (B33073) ring is expected to be nearly planar. The bond lengths and angles are influenced by the electronic effects of the amino and cyano substituents. The C-S bond lengths in the thiophene ring are typically around 1.71-1.74 Å. mdpi.com The C-N bond lengths of the amino groups will exhibit partial double bond character due to the delocalization of the nitrogen lone pair into the thiophene ring. The cyano group (C≡N) will have a characteristic bond length around 1.15 Å. The planarity of the molecule is influenced by the rotational barriers of the amino groups, which can adopt conformations that maximize electronic delocalization and minimize steric hindrance. Computational studies on related aminothiophenes have shown that intramolecular hydrogen bonding can also play a role in stabilizing specific conformations. mdpi.com

Table 1: Predicted Optimized Geometric Parameters for 2,4-Diamino-3-cyanothiophene (Note: These are representative values based on DFT studies of similar substituted thiophenes. Actual values may vary based on the level of theory and basis set used.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-N | ~1.36 Å |

| C4-N | ~1.37 Å | |

| C3-C(N) | ~1.43 Å | |

| C≡N | ~1.16 Å | |

| C2-S | ~1.74 Å | |

| C5-S | ~1.72 Å | |

| Bond Angle | N-C2-C3 | ~125° |

| N-C4-C3 | ~128° | |

| C2-C3-C(N) | ~124° | |

| Dihedral Angle | H-N-C2-C3 | ~0° or ~180° |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and electronic excitation energy. nih.govmdpi.com

For 2,4-diamino-3-cyanothiophene, the HOMO is expected to be localized primarily on the thiophene ring and the nitrogen atoms of the amino groups, reflecting the electron-donating nature of these moieties. The LUMO is anticipated to be concentrated on the cyano group and the adjacent carbon atoms of the thiophene ring, due to the electron-withdrawing nature of the nitrile group. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

DFT calculations on similar donor-acceptor substituted thiophenes predict a relatively small HOMO-LUMO gap, suggesting high chemical reactivity and polarizability. mdpi.comnih.gov A smaller gap indicates that the molecule can be easily excited, which is relevant for applications in organic electronics. materialsciencejournal.org

Table 2: Predicted Frontier Molecular Orbital Energies for 2,4-Diamino-3-cyanothiophene (Note: Values are illustrative and depend on the computational method and solvent model.)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.5 to -6.0 eV |

| LUMO Energy | -2.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.0 eV |

Computational methods can simulate various types of spectra, providing valuable information for the structural characterization of molecules.

Infrared (IR) and Raman Spectra: Theoretical vibrational spectra are calculated by determining the second derivatives of the energy with respect to atomic displacements. The predicted frequencies correspond to the vibrational modes of the molecule. For 2,4-diamino-3-cyanothiophene, characteristic vibrational modes are expected for the N-H stretching of the amino groups (around 3300-3500 cm⁻¹), the C≡N stretching of the cyano group (a strong, sharp band around 2200-2250 cm⁻¹), and various C-C and C-S stretching modes of the thiophene ring. researchgate.netresearchgate.net Simulated Raman spectra can complement IR data, particularly for symmetric vibrations. arxiv.orgresearchgate.net

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. mdpi.comrsc.org The calculations yield the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities). nih.gov Due to the donor-acceptor nature of 2,4-diamino-3-cyanothiophene, the lowest energy electronic transition is expected to be a π-π* transition with significant intramolecular charge transfer character, likely occurring in the UV-A or visible region. researchgate.netnih.gov

Table 3: Predicted Key Vibrational Frequencies and Electronic Transitions

| Spectrum | Vibrational Mode / Transition | Predicted Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR/Raman | N-H Stretch (Amino) | 3300 - 3500 |

| C≡N Stretch (Cyano) | 2200 - 2250 | |

| Thiophene Ring Stretch | 1400 - 1600 | |

| UV-Vis | π → π* (ICT) | 350 - 450 nm |

Quantum Chemical Descriptors and Reactivity Indices

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors. mdpi.comresearchgate.net These indices are derived from the changes in energy with respect to the number of electrons and are useful for predicting how a molecule will behave in a chemical reaction. mdpi.com

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, it measures the escaping tendency of electrons from the system.

Chemical Hardness (η): Calculated from the HOMO-LUMO gap, it measures the resistance to charge transfer. A soft molecule (low η) is more reactive than a hard molecule (high η).

Global Softness (S): The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): Measures the ability of a species to accept electrons.

For 2,4-diamino-3-cyanothiophene, the presence of electron-donating amino groups and an electron-withdrawing cyano group suggests a molecule with a relatively low hardness (high softness) and a moderate electrophilicity index, indicating significant reactivity. materialsciencejournal.org

Table 4: Predicted Quantum Chemical Descriptors (Note: Values are calculated from the predicted HOMO and LUMO energies in Table 2.)

| Descriptor | Formula | Predicted Value (eV) |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | ~ -4.0 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 1.75 |

| Global Softness (S) | 1 / η | ~ 0.57 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | ~ 4.57 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP is plotted onto the electron density surface, with different colors representing different potential values.

For 2,4-diamino-3-cyanothiophene, the MEP map is expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites for electrophilic attack. These would be located around the nitrogen atom of the cyano group and the sulfur atom of the thiophene ring, due to the presence of lone pairs. researchgate.netresearchgate.net

Positive Potential (Blue): Regions of low electron density or electron deficiency, indicating sites for nucleophilic attack. These are expected around the hydrogen atoms of the amino groups. nih.gov

The MEP map visually confirms the electronic effects of the substituents, highlighting the electron-rich nature of the amino groups and the electron-withdrawing character of the cyano group, which influences the potential across the entire molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the calculated wave function into a localized Lewis-like structure, allowing for the quantitative analysis of intramolecular charge transfer, hyperconjugation, and delocalization effects. researchgate.net

In 2,4-diamino-3-cyanothiophene, NBO analysis would likely reveal strong stabilizing interactions corresponding to the delocalization of electron density. Key interactions would include:

Delocalization of the lone pair electrons from the nitrogen atoms of the amino groups (n_N) into the π* antibonding orbitals of the thiophene ring (n → π*).

Hyperconjugative interactions between the π orbitals of the thiophene ring and the π* orbitals of the cyano group (π → π*).

Table 5: Predicted Major NBO Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

| LP(N) at C2 | π(C3-C4) | High | Resonance/Delocalization |

| LP(N) at C4 | π(C3-C5) | High | Resonance/Delocalization |

| π(C2-C3) | π(C≡N) | Moderate | Hyperconjugation |

| π(C4-C5) | π(C≡N) | Moderate | Hyperconjugation |

Reaction Mechanism Studies and Pathway Prediction

The synthesis of 2,4-diamino-3-cyanothiophene, like other polysubstituted 2-aminothiophenes, is often achieved through the Gewald reaction. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the complex mechanism of this one-pot multicomponent reaction.

The reaction is understood to commence with a Knoevenagel condensation between the ketone or aldehyde, the α-cyanoester, and a base. wikipedia.org This is followed by the addition of elemental sulfur. While the precise mechanism of sulfur addition has been a subject of investigation, it is postulated to proceed through an intermediate episulfide. Subsequent cyclization and tautomerization lead to the formation of the final 2-aminothiophene product. wikipedia.org

A comprehensive computational study using DFT calculations (at the M06-2X (or ωB97X-D)/aug-cc-pV(T + d)Z/SMD(C2H5OH) level of theory) has shed more light on the intricacies of the Gewald synthesis. nih.gov This research indicates that the reaction begins with a Knoevenagel-Cope condensation. The subsequent step involves the opening of the elemental sulfur ring, which leads to the formation of polysulfide intermediates. nih.govchemrxiv.org These polysulfide intermediates are not static; they can interconvert and decompose through several pathways, including unimolecular cyclization and nucleophilic degradation. nih.gov

The protonation of these polysulfides has been identified as a key factor that alters their electrophilic character and provides a kinetically favorable route for their decomposition. nih.gov While this protonation-induced degradation is viable for polysulfides of varying lengths, unimolecular decomposition is kinetically preferred for longer polysulfide chains (containing six or more sulfur atoms). nih.gov A significant finding from these theoretical investigations is that the cyclization of the monosulfide, followed by aromatization to form the thiophene ring, is the primary thermodynamic driving force of the reaction. This step effectively funnels the various intermediates towards the stable 2-aminothiophene product in a process that is thermodynamically controlled. nih.gov

In the context of synthesizing derivatives, such as trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, the reaction mechanism has also been explored using high-level quantum chemical calculations. nih.gov DFT studies have been employed to determine the reaction pathway for the formation of these related dihydrothiophene structures. nih.gov

| Reaction Step | Key Intermediates/Processes | Computational Method |

| Initial Condensation | Knoevenagel-Cope condensation product | DFT |

| Sulfur Addition | Polysulfide intermediates | DFT |

| Polysulfide Decomposition | Unimolecular cyclization, nucleophilic degradation, protonation-induced degradation | DFT |

| Final Ring Formation | Cyclization of monosulfide and aromatization | DFT |

Molecular Modeling and Docking Studies (focused on interactions, not biological outcomes)

Molecular modeling and docking studies have been employed to investigate the interactions of thiophene derivatives, including those containing the 2,4-diamino-3-cyanothiophene scaffold, with various protein targets. These computational techniques provide insights into the binding modes and intermolecular forces that govern the ligand-protein interactions.

In a study involving novel thiazole-thiophene scaffolds, molecular docking was utilized to understand their interaction with breast cancer proteins (PDB ID: 2W3L). The docking scores for a series of compounds were calculated, with values ranging from -5.436 to -6.161 kcal/mol. For instance, compound 4b in the study exhibited a docking score of -6.011 kcal/mol and was observed to form a hydrogen bond between the sulfur atom (S8) of the ligand and the oxygen of Arginine 66 (B) in the receptor. nih.gov Other compounds in the series primarily interacted with the receptor through ligand exposure. nih.gov

Another investigation focused on diamino benzo[b]thiophene derivatives as thrombin inhibitors. nih.govresearchgate.net Through systematic structure-activity relationship studies, potent inhibitors were identified. Molecular modeling of these inhibitors revealed that the benzo[b]thiophene nucleus binds in the specificity pocket (S1) and distal pockets of the active site of thrombin. researchgate.net

The interaction of 2-amino-3-cyanothiophene derivatives has also been explored in the context of other enzymes. For example, a series of 1-(2-amino-2,4,5,6,7,7a-hexahydrobenzo[b]-3-yl)-3-substitued-phenylpropane-1,3-dione derivatives were synthesized, and their interactions were studied through molecular docking with the enzymatic active site of "DprE1-decaprenylphosphoryl-β-D-ribose-2′-epimerase". One of the synthesized compounds, S23 , demonstrated a docking score of -8.516, which was superior to the reference compound Isoniazid (-6.315). colab.ws

Furthermore, in silico analysis of 2-amino-3-cyano-4H-chromenes, which share a similar structural motif, involved molecular docking on the active site of enzymes like CYP51 of Candida spp. and topoisomerase IBJK. nih.gov These studies are crucial in understanding the potential binding interactions of these heterocyclic systems.

| Compound/Derivative Class | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interactions |

| Thiazole-thiophene scaffolds | Breast cancer protein (2W3L) | -5.436 to -6.161 | Hydrogen bonding (e.g., S...O-Arg), ligand exposure |

| Diamino benzo[b]thiophene derivatives | Thrombin | Not specified | Binding in S1 and distal pockets |

| Hexahydrobenzo[b]thiophene derivatives | DprE1-decaprenylphosphoryl-β-D-ribose-2′-epimerase | -8.516 (for compound S23) | Not specified |

| 2-Amino-3-cyano-4H-chromenes | CYP51 (Candida spp.), Topoisomerase IBJK | Not specified | Not specified |

Role of 2,4 Diamino 3 Cyanothiophene As a Versatile Synthetic Synthon

Precursor in the Synthesis of Fused Heterocyclic Systems

The strategic arrangement of the amino and cyano groups in 2,4-diamino-3-cyanothiophene facilitates a variety of cyclization reactions, leading to the formation of diverse and complex molecular architectures. This versatility has been extensively exploited to synthesize fused pyrimidines, pyrazoles, pyrans, thiazoles, and other elaborate polycyclic structures.

The most prominent application of 2,4-diamino-3-cyanothiophene is in the synthesis of the thieno[2,3-d]pyrimidine (B153573) scaffold, which is a bioisostere of purine (B94841) and is found in numerous compounds with a broad spectrum of pharmacological activities, including anticancer and protein kinase inhibitory effects. nih.gov The synthesis is typically achieved through the cyclocondensation of the o-amino-nitrile system with various one-carbon (C1) synthons.

The reaction with different reagents allows for the introduction of diverse functional groups onto the newly formed pyrimidine (B1678525) ring. For instance, heating with formic acid or formamide (B127407) leads to the formation of 4-aminothieno[2,3-d]pyrimidines. ekb.eg The use of urea (B33335) or isocyanates yields thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones, while reacting with carbon disulfide or isothiocyanates produces the corresponding dithione derivatives. rug.nlnih.gov Furthermore, Dimroth rearrangement reactions provide an alternative pathway to construct these fused systems. scielo.br

Table 1: Synthesis of Thieno[2,3-d]pyrimidine Derivatives

| C1 Synthon | Reaction Conditions | Resulting Core Structure |

|---|---|---|

| Formic Acid / Formamide | Reflux | 4-Aminothieno[2,3-d]pyrimidine |

| Urea / Isocyanates | Heating / Reflux | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |

| Carbon Disulfide | Base, Heating | 4-Amino-2-mercaptothieno[2,3-d]pyrimidine |

The reactive nature of 2,4-diamino-3-cyanothiophene also makes it a suitable precursor for pyrazole (B372694) derivatives. Fused pyrazoles, such as thieno[3,4-c]pyrazoles, can be synthesized through the reaction of the o-amino-nitrile moiety with hydrazine (B178648) and its derivatives. chim.itbeilstein-journals.org The cyclization typically involves the nucleophilic attack of hydrazine on the cyano group, followed by intramolecular condensation to form the five-membered pyrazole ring.

In some synthetic strategies, the thiophene (B33073) core is first functionalized, and the resulting intermediate is then used to construct the pyrazole ring. For example, derivatives like (2,4-diamino-3-cyanothiophene-5-yl)methanone can be reacted with hydrazine to yield pyrazole-substituted thiophenes, which are of interest in medicinal chemistry for their potential anti-tumor activities. mdpi.com

Table 2: Synthesis of Pyrazole Derivatives

| Reagent | Reaction Conditions | Resulting Core Structure |

|---|---|---|

| Hydrazine Hydrate | Reflux in Ethanol | 4,6-Diaminothieno[3,4-c]pyrazole |

| Substituted Hydrazines | Varies (e.g., Reflux) | 1-Substituted-4,6-diaminothieno[3,4-c]pyrazole |

While the synthesis of 2-amino-3-cyanopyrans is commonly achieved through three-component reactions of aldehydes, malononitrile (B47326), and an active methylene (B1212753) compound, 2,4-diamino-3-cyanothiophene can be employed in the synthesis of fused pyran systems. researchgate.netnih.govciac.jl.cn These reactions often involve the initial construction of a thieno[2,3-d]pyrimidine, which is then further elaborated to include a pyran ring.

For instance, a thieno[2,3-d]pyrimidine derivative can react with an α,β-unsaturated carbonyl compound via a Michael addition, followed by an intramolecular cyclization to yield a pyrano[2,3-d]thieno[2,3-d]pyrimidine system. This multi-step approach highlights the role of the parent thiophene as a foundational element for building complex, multi-ring heterocyclic compounds.

Table 3: Representative Synthesis of Fused Pyran Systems

| Starting Material Derived from Thiophene | Reagents | Resulting Core Structure |

|---|---|---|

| 4-Hydroxythieno[2,3-d]pyrimidine | Malononitrile, Aldehyde | Pyrano[2,3-d]thieno[2,3-d]pyrimidine |

The amino groups of 2,4-diamino-3-cyanothiophene are excellent nucleophiles for the construction of thiazole (B1198619) rings. A common method is the Hantzsch thiazole synthesis, where an amino group reacts with an α-halocarbonyl compound. This reaction, when applied to the thiophene synthon, typically results in the formation of a thiazole ring appended to the thiophene core, yielding 2-(thiazolylamino)-4-amino-3-cyanothiophene derivatives.

Alternatively, fused systems like thieno[3,2-d]thiazoles can be prepared. This involves a reaction sequence starting with the conversion of one of the amino groups into a thiourea (B124793) moiety, followed by intramolecular cyclization with an appropriate electrophile. The resulting fused heterocycles are of interest for their potential biological activities. nih.govbepls.com

Table 4: Synthesis of Thiazole Derivatives

| Reagent(s) | Reaction Conditions | Resulting Structure Type |

|---|---|---|

| α-Haloketone (e.g., phenacyl bromide) | Reflux in Ethanol | Thiophene with Thiazole Substituent |

| Isothiocyanate, then α-Haloacid | Base, Heating | Fused Thieno[2,3-d]thiazole |

2,4-Diamino-3-cyanothiophene is a valuable component in multicomponent reactions (MCRs) for the synthesis of complex chromenopyridine scaffolds. researchgate.netnih.gov These reactions capitalize on the reactivity of the aminonitrile fragment to construct a pyridine (B92270) ring fused to a chromene system.

A typical strategy involves a three-component reaction between a salicylaldehyde (B1680747) derivative, the thiophene synthon, and another active methylene compound, often catalyzed by a base. The reaction proceeds through a series of condensations and cyclizations to afford highly substituted, tetracyclic systems like thieno[2',3':5,6]pyrano[2,3-b]pyridines. These scaffolds are considered "privileged structures" in drug design due to their wide range of biological properties. nih.govresearchgate.net

Table 5: Multicomponent Synthesis of Chromenopyridine Scaffolds

| Component 1 | Component 2 | Component 3 | Resulting Core Scaffold |

|---|---|---|---|

| Salicylaldehyde | 2,4-Diamino-3-cyanothiophene | Malononitrile | Thieno[2',3':5,6]pyrano[2,3-b]pyridine |

| 3-Formylchromone | 2,4-Diamino-3-cyanothiophene | - | Thieno[2,3-b]chromeno[3,4-e]pyridine |

The synthetic utility of 2,4-diamino-3-cyanothiophene extends to the creation of other intricate polycyclic and spiro heterocyclic systems. The presence of multiple reactive sites allows for the execution of cascade reactions or sequential functionalization to build complex molecular frameworks.

For example, reaction with cyclic ketones can lead to the formation of spiro compounds, where the thiophene ring is part of a spirocyclic junction. The synthesis of a spiro-piperidine-thiophene derivative can be achieved by reacting the thiophene with a cyclic ketone and another amine in a Mannich-type reaction, followed by intramolecular cyclization. Such spiro compounds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. beilstein-journals.orgresearchgate.net The construction of other polycyclic systems often involves multi-step pathways where the thiophene serves as the initial template upon which additional rings are fused.

Table 6: Synthesis of Spiro Systems

| Reagent 1 | Reagent 2 | Reaction Type | Resulting Core Structure |

|---|---|---|---|

| Cyclohexanone | Glutaric acid | Condensation/Cyclization | Spiro[cyclohexane-1,2'-thieno[3,2-e]dihydropyrimidine] |

| Isatin | - | Condensation | Spiro[indole-3,4'-thieno[2,3-b]pyridine] |

Scaffold for Combinatorial Library Synthesis

The structural framework of 2,4-diamino-3-cyanothiophene serves as a highly effective scaffold in combinatorial chemistry for the generation of diverse molecular libraries. A scaffold is a core molecular structure to which various substituents can be attached, allowing for the systematic creation of a large number of related compounds. The utility of 2,4-diamino-3-cyanothiophene in this role stems from its multiple reactive sites, which allow for the introduction of chemical diversity at several points.

The two amino groups at the C2 and C4 positions, along with the nitrile group at the C3 position, provide handles for a wide array of chemical transformations. This multi-functional nature makes the compound an ideal starting point for creating libraries of substituted thieno[2,3-d]pyrimidines and other fused heterocyclic systems. For instance, a small library of novel hexahydrothieno[2,3-d]pyrimidine-4a-carbonitriles was successfully synthesized using a related 2-amino-4,5-dihydrothiophene scaffold, demonstrating the principle of using these synthons for library generation. nih.gov

The synthesis of such libraries often employs multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to form a complex product. nih.govresearchgate.net The 2-aminothiophene core is particularly amenable to MCRs, enabling the rapid assembly of a wide range of polysubstituted heterocyclic compounds. nih.gov By systematically varying the reactants combined with the 2,4-diamino-3-cyanothiophene scaffold, chemists can generate large libraries of drug-like molecules for high-throughput screening and drug discovery programs.

Table 1: Reactive Sites of 2,4-Diamino-3-cyanothiophene for Combinatorial Synthesis

| Position | Functional Group | Potential Reactions for Library Diversification |

|---|---|---|

| C2 | Amino (-NH₂) | Acylation, Alkylation, Schiff base formation, Cyclocondensation |

| C4 | Amino (-NH₂) | Acylation, Alkylation, Cyclocondensation |

| C3 | Cyano (-CN) | Hydrolysis to amide/acid, Reduction to amine, Cyclization reactions |

Intermediate for Complex Organic Molecule Assembly

2,4-Diamino-3-cyanothiophene is a pivotal intermediate in the assembly of more complex organic molecules, particularly fused heterocyclic compounds of significant interest in medicinal chemistry. researchgate.net Its pre-functionalized thiophene ring provides a ready-made foundation for the construction of bicyclic and polycyclic systems.

The most prominent application of this synthon is in the synthesis of thieno[2,3-d]pyrimidines. nih.govnih.gov This class of compounds is considered a "privileged scaffold" in drug design due to their structural similarity to purine bases like adenine (B156593) and guanine, which allows them to interact with a wide range of biological targets. nih.govresearchgate.net Thieno[2,3-d]pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govekb.egrsc.org

The synthesis of the thieno[2,3-d]pyrimidine core from 2,4-diamino-3-cyanothiophene typically involves the construction of a pyrimidine ring fused to the thiophene. This is achieved through cyclocondensation reactions between the amino groups of the thiophene and a variety of reagents that provide the remaining atoms for the pyrimidine ring.

Common synthetic routes include:

Reaction with Formamide: Heating the aminothiophene with excess formamide leads to the formation of the corresponding thieno[2,3-d]pyrimidin-4-amine. nih.gov

Reaction with Urea or Thiourea: Condensation with urea or thiourea at high temperatures can yield thieno[2,3-d]pyrimidine-2,4-diones or their thio-analogs. nih.gov

Reaction with Isothiocyanates: Treatment with isothiocyanates can lead to the formation of substituted thieno[2,3-d]pyrimidine-2-thiones. ekb.eg

Reaction with Formic Acid: Refluxing in formic acid can produce thieno[2,3-d]pyrimidin-4(3H)-one derivatives. researchgate.net

These reactions highlight the versatility of 2,4-diamino-3-cyanothiophene as a building block. The amino and cyano groups work in concert to facilitate the annulation of the pyrimidine ring, making it a highly efficient and convergent strategy for accessing this important class of complex molecules.

Table 2: Examples of Complex Molecules Synthesized from 2-Aminothiophene Intermediates

| Intermediate | Reagent(s) | Complex Molecule Formed | Reference |

|---|---|---|---|

| 2-Amino-3-cyanothiophene derivative | Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one | nih.gov |

| 2-Amino-3-cyanothiophene derivative | Phenylisothiocyanate | N-Phenyl-thieno[2,3-d]pyrimidine derivative | researchgate.net |

| 2-Amino-3-cyanothiophene derivative | Urea / Thiourea | Thieno[2,3-d]pyrimidine-2,4-dione / 2-Thioxo-thieno[2,3-d]pyrimidin-4-one | nih.gov |

| 2-Amino-3-cyanothiophene derivative | Formic Acid | Thieno[2,3-d]pyrimidin-4(3H)-one | ekb.eg |

Emerging Applications and Future Research Directions

Applications in Advanced Materials Science

The inherent electronic properties of the 2,4-diamino-3-cyanothiophene scaffold, arising from the push-pull nature of its substituents, make it a promising candidate for incorporation into advanced materials. While direct applications of the parent compound are still emerging, its derivatives and related aminocyanothiophene structures have shown potential in optoelectronic and polymeric materials.

Role in OLED Devices and Photosensitive Materials

While specific studies detailing the use of 2,4-diamino-3-cyanothiophene in Organic Light-Emitting Diodes (OLEDs) are not yet prevalent, the broader class of thiophene (B33073) derivatives is a cornerstone of OLED technology. The electron-rich nature of the thiophene ring, combined with the electronic effects of amino and cyano groups, suggests that derivatives of 2,4-diamino-3-cyanothiophene could serve as components in emissive layers or as host materials. The presence of both electron-donating and electron-withdrawing groups can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in designing efficient OLEDs. For instance, the introduction of different substituents on a fluorene (B118485) core, a common component in OLEDs, has been shown to alter the photophysical properties of the resulting molecules. mdpi.com This principle suggests that the functional groups of 2,4-diamino-3-cyanothiophene could be tailored to achieve desired emission colors and quantum efficiencies.

In the realm of photosensitive materials, polymers incorporating thiophene derivatives have been investigated for their photovoltaic and photorefractive properties. dtic.mil The development of light-responsive nanocarriers, for example, utilizes photocleavable groups to trigger the release of cargo. nih.gov The reactivity of the amino groups in 2,4-diamino-3-cyanothiophene offers a potential handle for integrating such photosensitive moieties, paving the way for its use in smart drug delivery systems and other light-triggered applications.

Contribution to Conjugated Systems and Polymers

Thiophene-based conjugated polymers are renowned for their semiconducting properties and are integral to the field of organic electronics. The incorporation of cyano groups into thiophene-containing polymers is a known strategy to create low band gap materials. Donor-acceptor structures that combine 3-alkoxy or 3-pyrrolidino-4-cyanothiophene with benzothiadiazole units have been shown to form electrochromic conjugated polymers upon electrodeposition. researchgate.net These materials exhibit color changes upon oxidation, a property valuable for applications such as smart windows and displays.

The amino and cyano substituents on the 2,4-diamino-3-cyanothiophene ring can significantly influence the electronic structure of polymers. The amino groups act as electron donors, while the cyano group is a strong electron acceptor. This intramolecular charge transfer characteristic can lead to polymers with low band gaps, a desirable feature for applications in organic solar cells and field-effect transistors. While direct polymerization of 2,4-diamino-3-cyanothiophene may be challenging due to the multiple reactive sites, its derivatives, where the amino groups are protected or functionalized, could serve as valuable monomers for the synthesis of novel conjugated systems with tailored electronic properties.

Conceptual Advances in Heterocyclic Chemistry

The field of heterocyclic chemistry is continually evolving, with a focus on developing efficient and sustainable synthetic methodologies and exploring novel molecular architectures. rsc.orgelsevier.comelsevier.comcoopscogaspesie.commdpi.com The chemistry of aminocyanothiophenes, including 2,4-diamino-3-cyanothiophene, is a part of this broader landscape. A key conceptual advance is the increasing use of multicomponent reactions (MCRs) for the one-pot synthesis of complex heterocyclic systems from simple starting materials. nih.gov This approach offers significant advantages in terms of atom economy and operational simplicity over traditional multi-step syntheses.

Furthermore, the 2,4-diamino-3-cyanothiophene scaffold serves as a versatile platform for the synthesis of fused heterocyclic systems. The presence of multiple functional groups allows for a variety of cyclization reactions, leading to the formation of thieno[2,3-d]pyrimidines and other biologically relevant heterocycles. encyclopedia.pub These transformations highlight a conceptual shift towards leveraging the inherent reactivity of highly functionalized heterocycles to build molecular complexity in a controlled manner.

Methodological Innovations in Synthesis and Derivatization

Recent years have seen significant innovations in the synthesis and derivatization of thiophene-containing molecules. The Gewald reaction remains a cornerstone for the synthesis of 2-aminothiophenes, but modifications and new approaches continue to be developed to improve yields and substrate scope. researchgate.net For instance, an efficient and atom-economic modification of a previously reported pathway to tetrasubstituted thiophenes has been described, which involves the isolation of an intermediate enethiolate derivative to improve the yield and reduce the amount of halo-ketone reagent required. researchgate.net

Multicomponent reactions have emerged as a powerful tool for the synthesis of complex molecules containing the aminocyanothiophene core. For example, the synthesis of 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids has been achieved through a one-pot reaction of salicylaldehydes, malononitrile (B47326) dimer, and malonic acid in DMSO at room temperature. nih.govnih.gov This method provides access to previously unavailable compounds in good yields.

Derivatization of the 2,4-diamino-3-cyanothiophene core is a key strategy for accessing a wider range of functional molecules. The amino and cyano groups can be readily transformed into various other functionalities, enabling the synthesis of a diverse library of derivatives. For example, 3-amino-4-cyanothiophene derivatives have been used as synthons for the preparation of thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines. researchgate.net

| Starting Material(s) | Reagents/Conditions | Product | Reference |

| Salicylaldehyde (B1680747), malononitrile dimer, malonic acid | DMSO, room temperature | 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acid | nih.gov |

| 3-amino-4-cyano-2-thiophenecarboxamides | Formic acid | thieno[3,2-d]pyrimidin-4-ones | researchgate.net |

| 1-(5 amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone, malononitrile, sulfur | 1,4-dioxane, triethylamine | 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone | nih.gov |

Computational Chemistry’s Growing Role in Understanding Reactivity

Computational chemistry has become an indispensable tool for understanding the structure, properties, and reactivity of heterocyclic compounds. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential of molecules like 2,4-diamino-3-cyanothiophene. A computational study on the related molecule methyl-3-aminothiophene-2-carboxylate revealed the importance of various intermolecular interactions, such as hydrogen bonding, in its crystal packing. mdpi.com Similar computational analyses of 2,4-diamino-3-cyanothiophene could elucidate the interplay between the amino and cyano groups and their influence on the molecule's reactivity and potential for self-assembly.

Furthermore, computational methods can be used to predict the photophysical properties of potential OLED materials and the electronic band structures of conjugated polymers derived from 2,4-diamino-3-cyanothiophene. By simulating these properties before undertaking extensive synthetic work, researchers can more efficiently design and target molecules with desired characteristics for advanced materials applications. The synergy between computational prediction and experimental validation is accelerating the discovery of new functional materials. mdpi.com

Outlook for Novel 2,4-Diamino-3-cyanothiophene Derivatives and Architectures

The future for 2,4-diamino-3-cyanothiophene and its derivatives appears promising, with potential for expansion in several key areas. The development of novel synthetic methodologies will likely lead to a greater diversity of accessible derivatives, allowing for fine-tuning of their electronic and photophysical properties. This will be crucial for their integration into advanced materials.

One promising direction is the incorporation of the 2,4-diamino-3-cyanothiophene core into more complex, fused heterocyclic systems. The synthesis of thienopyrimidines from aminocyanothiophenes is a well-established example, and further exploration of annulation strategies could lead to novel polycyclic aromatic systems with interesting optoelectronic properties. encyclopedia.pub

Another area of future research will likely focus on the synthesis of well-defined oligomers and polymers incorporating the 2,4-diamino-3-cyanothiophene unit. By controlling the regiochemistry of polymerization, it may be possible to create materials with highly ordered structures and enhanced charge transport properties, suitable for applications in organic electronics. The synthesis of novel 2-amino-5-substituted 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives with potential biological activities also points towards the continued exploration of new heterocyclic systems derived from versatile building blocks.

Q & A

Q. What are the optimal synthetic routes for 2,4-diamino 3-cyanothiophene, and how can reaction efficiency be improved?

- Methodological Answer : Synthesis of thiophene derivatives often involves cyclization and functionalization steps. For this compound, a plausible route includes:

Cyanoacetylation : React ethyl 2-amino-thiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyano group (see Table 1) .